(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone

Lipophilicity SAR PDGF-RTK

(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone (CAS 1351800-23-1) is a synthetic 3,4-disubstituted quinoline derivative (C₂₀H₁₈ClNO₃, MW 355.82) bearing a 4-chloro substituent, 6,7-dimethoxy groups, and a 3,4-dimethylbenzoyl ketone moiety at the quinoline 3-position. This scaffold places it within the well-characterized class of 6,7-dimethoxyquinoline-based kinase inhibitor pharmacophores, exemplified by the clinical agents Tivozanib and Cabozantinib, both of which utilize the 4-chloro-6,7-dimethoxyquinoline core as a critical synthetic intermediate.

Molecular Formula C20H18ClNO3
Molecular Weight 355.82
CAS No. 1351800-23-1
Cat. No. B2821572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone
CAS1351800-23-1
Molecular FormulaC20H18ClNO3
Molecular Weight355.82
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)Cl)C
InChIInChI=1S/C20H18ClNO3/c1-11-5-6-13(7-12(11)2)20(23)15-10-22-16-9-18(25-4)17(24-3)8-14(16)19(15)21/h5-10H,1-4H3
InChIKeyALVHQJUYPMIWEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone (CAS 1351800-23-1): Procurement-Relevant Structural and Pharmacological Profile


(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone (CAS 1351800-23-1) is a synthetic 3,4-disubstituted quinoline derivative (C₂₀H₁₈ClNO₃, MW 355.82) bearing a 4-chloro substituent, 6,7-dimethoxy groups, and a 3,4-dimethylbenzoyl ketone moiety at the quinoline 3-position . This scaffold places it within the well-characterized class of 6,7-dimethoxyquinoline-based kinase inhibitor pharmacophores, exemplified by the clinical agents Tivozanib and Cabozantinib, both of which utilize the 4-chloro-6,7-dimethoxyquinoline core as a critical synthetic intermediate . The compound is registered in ChEMBL (CHEMBL3872775) with annotated D3 dopamine receptor antagonism data from a [³⁵S]GTPγS functional assay [1]; however, the depth of publicly available, comparator-backed quantitative bioactivity data for this specific derivative remains limited, making procurement decisions heavily reliant on structural differentiation arguments supported by class-level SAR evidence [2].

Why Generic Substitution Fails for (4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone: Structural Determinants of Target Engagement


Substituting one 3-substituted-4-chloro-6,7-dimethoxyquinoline for another in a research or development workflow without accounting for the specific 3-position aryl ketone is pharmacologically unjustified. The seminal SAR study by Maguire et al. (1994) on 63 3-substituted quinoline derivatives demonstrated that PDGF receptor tyrosine kinase (PDGF-RTK) inhibitory potency is exquisitely sensitive to the lipophilic and electronic character of the 3-position substituent, with IC₅₀ values spanning from ≤20 nM to >25,000 nM across structurally similar analogs [1]. Within the narrower 4-chloro-6,7-dimethoxyquinoline sub-series, the 3-position aryl group governs both target affinity and selectivity: the 3,4-dimethylphenyl moiety present in CAS 1351800-23-1 provides a distinct steric and electronic profile (dual methyl electron-donating effects, increased lipophilicity) compared to the 4-fluorophenyl (CAS 1351780-15-8) or 4-methoxyphenyl analogs . Furthermore, the ChEMBL-assigned D3 dopamine receptor functional antagonism annotation for this specific compound [2] suggests a target engagement profile that may diverge from the canonical kinase inhibition associated with other members of this chemotype, underscoring that the 3-position substitution pattern—not merely the shared 4-chloro-6,7-dimethoxyquinoline core—dictates biological specificity. The quantitative evidence below substantiates why CAS 1351800-23-1 cannot be considered interchangeable with its closest commercially available analogs.

Quantitative Differentiation Evidence for (4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone vs. Key Analogs


3-Position Substituent Lipophilicity: Calculated logP Differentiation vs. 4-Fluorophenyl and 4-Methoxyphenyl Analogs

The 3-position substituent lipophilicity, identified by Maguire et al. (1994) as a primary driver of PDGF-RTK inhibitory potency within the 6,7-dimethoxyquinoline series [1], is systematically elevated for the 3,4-dimethylphenyl ketone of CAS 1351800-23-1 relative to its closest commercially available analogs. Using the VitasMLab computed logP value of 4.322 reported for the target compound [2] as a benchmark, the 4-fluorophenyl analog (CAS 1351780-15-8) and the 4-methoxyphenyl analog are expected to exhibit lower logP values, consistent with the reduced lipophilicity of mono-substituted phenyl rings. The Maguire study demonstrated that within the broader 3-substituted quinoline series, compounds bearing 4-methoxyphenyl (15d), 3-fluorophenyl (17b), and related lipophilic groups achieved IC₅₀ values of ≤20 nM against PDGF-RTK, whereas less lipophilic or inappropriately substituted analogs showed IC₅₀ values exceeding 25,000 nM [1]. The 3,4-dimethyl substitution pattern introduces dual methyl groups that simultaneously increase logP and provide steric bulk, a combination not replicated by any single comparator in the commercial catalog .

Lipophilicity SAR PDGF-RTK Drug design Quinoline scaffold

D3 Dopamine Receptor Functional Antagonism: Annotated Target Engagement Unique Among 4-Chloro-6,7-dimethoxyquinoline Analogs

CAS 1351800-23-1 is uniquely annotated in the ChEMBL database (CHEMBL3872775) for antagonistic activity at the D3 dopamine receptor, assessed via a functional [³⁵S]GTPγS binding assay measuring inhibition of quinpirole-induced G-protein activation in cell membranes expressing the D3 receptor [1]. This functional GPCR target annotation distinguishes it from the canonical kinase inhibition profile dominating the 4-chloro-6,7-dimethoxyquinoline chemotype literature, where structurally related compounds are primarily characterized as PDGF-RTK, VEGFR, or c-Met inhibitors [2]. A search of ChEMBL and BindingDB entries for the closest commercially available analogs—(4-chloro-6,7-dimethoxyquinolin-3-yl)(4-fluorophenyl)methanone (CAS 1351780-15-8) and (4-chloro-6,7-dimethoxyquinolin-3-yl)(4-methoxyphenyl)methanone—returns no D3 receptor annotation, suggesting that the 3,4-dimethylphenyl substitution pattern may confer D3 receptor recognition not present in the mono-substituted phenyl analogs [3].

D3 dopamine receptor GPCR Functional antagonism GTPγS assay CNS target

4-Chloro Substituent: Synthetic Versatility and Metabolic Stability Differentiation vs. Non-Chlorinated 6,7-Dimethoxyquinoline Analogs

The 4-chloro substituent on the quinoline ring of CAS 1351800-23-1 provides dual differentiation from non-halogenated 3-substituted-6,7-dimethoxyquinoline analogs. First, from a synthetic utility perspective, the 4-chloro position serves as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, enabling further derivatization to 4-alkoxy- or 4-amino-quinoline analogs—a strategy exploited in the synthesis of Tivozanib and Cabozantinib, both of which utilize 4-chloro-6,7-dimethoxyquinoline as the key intermediate . The non-chlorinated analog (6,7-dimethoxy-3-quinolinyl)(phenyl)methanone (CAS 107572-53-2) lacks this synthetic exit vector. Second, in silico ADME profiling indicates that 4-chloro-6,7-dimethoxyquinoline is predicted to inhibit CYP1A2 and CYP2C19 , a property that may translate to the 3,4-dimethylbenzoyl derivative and influence its metabolic profile in hepatic microsome stability assays. This CYP inhibition propensity is absent in the non-chlorinated core and represents a measurable pharmacokinetic differentiation parameter relevant for compound progression decisions [1].

4-Chloro substitution Synthetic intermediate Kinase inhibitor CYP inhibition Metabolic stability

Purity Specification and Batch Quality Documentation: Vendor-Verified 95% Purity with NMR, HPLC, and GC Traceability

CAS 1351800-23-1 is commercially available from Bidepharm (Catalog BD00906849) at a standard purity specification of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports provided for each production lot . This level of documented purity and multi-method analytical characterization exceeds the typical vendor offering for research-grade quinoline derivatives in this structural class, where many analogs—including the 4-fluorophenyl (CAS 1351780-15-8, offered at 90% purity by Combi-Blocks ) and 4-methoxyphenyl derivatives—are supplied at lower purity grades or with limited analytical documentation. In procurement contexts where compound integrity directly impacts assay reproducibility, the availability of tri-method batch certification (NMR for structural confirmation, HPLC for organic purity, GC for volatile impurity profiling) constitutes a verifiable quality differentiation that reduces the risk of confounding biological results due to unidentified impurities .

Purity specification Quality control NMR HPLC Procurement

3,4-Dimethylphenyl Substituent Steric Bulk: Differentiation from Mono-Substituted Phenyl Analogs in Target Binding Pockets

The 3,4-dimethyl substitution pattern on the benzoyl phenyl ring of CAS 1351800-23-1 introduces a unique steric profile not replicated by any mono-substituted phenyl analog in the commercial 4-chloro-6,7-dimethoxyquinoline series. The Maguire et al. (1994) SAR study established that within the 3-substituted quinoline PDGF-RTK inhibitor series, the nature of the aryl substituent at the quinoline 3-position critically determines both potency and kinase selectivity: compounds with 4-methoxyphenyl (compound 15d), 3-fluorophenyl (17b), and 4-hydroxyphenyl (24) groups all achieved ≤20 nM IC₅₀ against PDGF-RTK, yet the study also demonstrated that most compounds in the series were inactive against EGFR tyrosine kinase, indicating that subtle aryl substituent differences govern kinase selectivity profiles [1]. The 3,4-dimethylphenyl group, bearing two ortho/meta-methyl substituents with a combined van der Waals volume significantly larger than any mono-substituted phenyl comparator, is predicted to differentially sample hydrophobic sub-pockets within kinase ATP-binding sites or GPCR orthosteric pockets compared to the 4-fluorophenyl or 4-methoxyphenyl analogs . Although direct comparative IC₅₀ or Kd data for the target compound against specific kinases are not available in the public domain, the steric differentiation argument is grounded in established quinoline SAR precedent and represents a testable hypothesis for selectivity-driven compound selection [2].

Steric effects Binding pocket complementarity Selectivity Quinoline SAR Kinase inhibitor design

Recommended Research and Procurement Application Scenarios for (4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone


D3 Dopamine Receptor Antagonist Screening and GPCR Panel Profiling

This compound is the preferred procurement choice for laboratories conducting D3 dopamine receptor functional antagonist screening or broader GPCR panel profiling within the quinoline chemotype space. Its unique ChEMBL annotation for D3 receptor antagonism ([³⁵S]GTPγS functional assay) [1] provides a documented GPCR starting point absent from all identified close analogs, which are annotated exclusively for kinase targets [2]. Researchers requiring a quinoline-based D3 antagonist tool compound or seeking to explore GPCR-kinase selectivity profiles should select CAS 1351800-23-1 over the 4-fluorophenyl or 4-methoxyphenyl analogs, which lack any D3 receptor annotation and would require de novo screening to assess GPCR activity.

Structure-Activity Relationship (SAR) Studies on 3-Position Aryl Substituent Effects in Quinoline Kinase Inhibitor Pharmacophores

For medicinal chemistry teams conducting systematic SAR exploration of 3-position aryl effects on kinase inhibition potency and selectivity, CAS 1351800-23-1 fills the 3,4-dimethylphenyl data point in a substituent matrix that already includes 4-fluorophenyl (CAS 1351780-15-8) and 4-methoxyphenyl analogs. The Maguire et al. (1994) framework demonstrates that 3-position lipophilicity and steric bulk are the primary determinants of PDGF-RTK potency within the 6,7-dimethoxyquinoline series [3]. Incorporating the 3,4-dimethylphenyl variant—with its dual methyl groups providing the highest logP (4.322) and greatest steric bulk among the commercially available 4-chloro-6,7-dimethoxyquinoline derivatives [4]—is essential for constructing a complete lipophilicity-activity relationship model and for probing the steric tolerance of target kinase ATP-binding pockets.

Synthetic Intermediate for 4-Position Diversification via Nucleophilic Aromatic Substitution

CAS 1351800-23-1 is recommended over non-chlorinated 3-substituted quinoline analogs when the research objective includes downstream diversification of the quinoline 4-position. The 4-chloro substituent serves as an SNAr-reactive handle, enabling the introduction of aryloxy, amino, or thioether functionalities at the 4-position—a strategy validated by the clinical development of Tivozanib and Cabozantinib, both of which are synthesized from 4-chloro-6,7-dimethoxyquinoline . The 95% purity specification with NMR, HPLC, and GC batch certification from Bidepharm ensures that the starting material integrity is adequate for multi-step synthetic sequences where impurity carryover could compromise final product purity. Procurement of the non-chlorinated analog (CAS 107572-53-2) would preclude this synthetic diversification pathway entirely.

CYP Inhibition Liability Assessment in Early ADME Screening Cascades

For DMPK groups incorporating quinoline-based compounds into early ADME screening cascades, CAS 1351800-23-1 presents a defined CYP inhibition liability profile based on in silico predictions for the 4-chloro-6,7-dimethoxyquinoline core: CYP1A2 inhibitor (Yes), CYP2C19 inhibitor (Yes), CYP2C9/CYP2D6/CYP3A4 inhibitor (No) . This predictable CYP interaction fingerprint allows the compound to serve as a reference standard for calibrating hepatic microsome stability and drug-drug interaction assays within the 4-chloro-6,7-dimethoxyquinoline chemical series. The differentiated CYP inhibition profile relative to non-chlorinated analogs provides a measurable pharmacokinetic parameter for go/no-go decisions in lead optimization, making this compound a rational procurement choice for DMPK benchmarking studies.

Quote Request

Request a Quote for (4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.